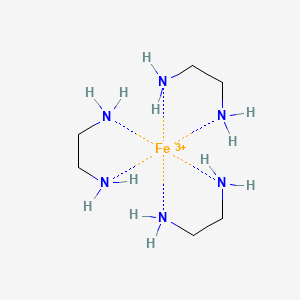

tris(ethylenediamine)iron(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris(ethylenediamine)iron(3+) is an iron coordination entity and an ethylenediamine derivative.

Applications De Recherche Scientifique

Catalysis

Tris(ethylenediamine)iron(III) serves as an effective catalyst in various chemical reactions. Its ability to facilitate oxidation-reduction reactions is particularly noteworthy. For instance, it can catalyze the oxidation of organic substrates, enhancing reaction rates significantly compared to non-catalyzed processes .

Biological Studies

Research has indicated that tris(ethylenediamine)iron(III) interacts with biological molecules, making it a subject of interest in biochemistry. Its potential applications include:

- Drug Delivery Systems : The compound's ability to form stable complexes with biomolecules suggests its utility in targeted drug delivery mechanisms.

- Enzyme Mimics : Studies have explored its role as a mimic for certain enzymes, particularly those involved in redox processes, due to its redox-active nature .

Material Science

In materials science, tris(ethylenediamine)iron(III) is utilized for synthesizing advanced materials:

- Electrocatalysts : It has been employed in the development of non-precious metal catalysts for fuel cells, where it demonstrates significant electrocatalytic activity for oxygen reduction reactions .

- Composite Materials : When incorporated into composite structures, it enhances mechanical properties and thermal stability due to its coordination chemistry .

Environmental Chemistry

The compound has applications in environmental remediation processes, where it can act as a chelating agent for heavy metals, aiding in their removal from contaminated water sources.

Case Study 1: Electrocatalytic Activity

A study investigated the use of calcinated tris(ethylenediamine)iron(III) as an electrocatalyst for proton-exchange membrane fuel cells. The results indicated that optimal ratios of iron and ethylenediamine significantly enhanced the catalytic performance for oxygen reduction reactions, achieving currents up to 3 mA cm2 .

Case Study 2: Drug Delivery Mechanisms

Research focused on the interaction of tris(ethylenediamine)iron(III) with various biomolecules demonstrated its potential as a drug delivery vehicle. The compound's ability to form stable complexes with therapeutic agents was highlighted, indicating promising applications in targeted drug therapies.

Analyse Des Réactions Chimiques

Oxidation-Reduction Reactions

The Fe³⁺ center in [Fe(en)₃]³⁺ participates in redox reactions, enabling applications in electrochemical systems like fuel cells.

Key Findings:

-

Oxygen Reduction Reaction (ORR):

Calcined derivatives of [Fe(en)₃]³⁺ form Fe–N–C catalysts that exhibit ORR activity in acidic media. The Fe–Nₓ sites facilitate a four-electron pathway, reducing O₂ to H₂O with minimal peroxide intermediates .

| Catalyst | BET Surface Area (m²·g⁻¹) | ORR Current Density (mA·cm⁻²) | Stability (HWV Loss) |

|---|---|---|---|

| FeNC-900-800-A | 1,098 | 3.4 | 10 mV |

| FeNC-900-A | 395 | 3.0 | 15 mV |

| Pt/C (Commercial) | – | 3.5 | 27 mV |

Data sourced from electrochemical studies .

Ligand Substitution Reactions

The ethylenediamine (en) ligands can be displaced under controlled conditions:

Experimental Observations:

-

Thermal Calcination:

Heating [Fe(en)₃]³⁺ with polyaniline (PANI) at 900°C in N₂ replaces en ligands with nitrogen-doped carbon matrices, forming Fe–Nₓ covalent bonds . -

Acid Leaching:

Post-calcination treatment with 1 M H₂SO₄ removes non-covalent Fe species (e.g., Fe₃O₄), enhancing porosity and active site exposure .

Thermal Decomposition

Controlled pyrolysis transforms [Fe(en)₃]³⁺ into Fe–N–C catalysts:

Reaction Pathway:

-

First-Stage Calcination (N₂, 900°C):

-

Second-Stage Calcination (N₂/NH₃, 800°C):

| Calcination Stage | Temperature (°C) | Atmosphere | Surface Area (m²·g⁻¹) |

|---|---|---|---|

| Single-stage | 900 | N₂ | 395 |

| Two-stage | 900 → 800 | N₂ → N₂/NH₃ | 1,098 |

Comparative Reactivity with Analogues

[Fe(en)₃]³⁺ derivatives outperform similar coordination compounds in catalytic applications:

| Compound | ORR Activity (mA·cm⁻²) | Stability (Cycles) |

|---|---|---|

| [Fe(en)₃]³⁺-derived FeNC-900-800-A | 3.4 | 1,000 |

| Tris(ethylenediamine)cobalt(III) | 2.1 | 500 |

| Tris(ethylenediamine)chromium(III) | 1.8 | 300 |

Mechanistic Insights

Propriétés

Formule moléculaire |

C6H24FeN6+3 |

|---|---|

Poids moléculaire |

236.14 g/mol |

Nom IUPAC |

ethane-1,2-diamine;iron(3+) |

InChI |

InChI=1S/3C2H8N2.Fe/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |

Clé InChI |

NLOZXXSIEHRGPX-UHFFFAOYSA-N |

SMILES canonique |

C(CN)N.C(CN)N.C(CN)N.[Fe+3] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.